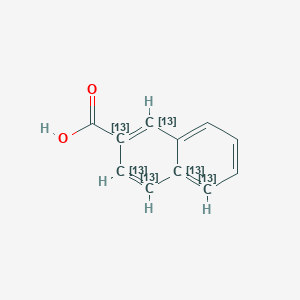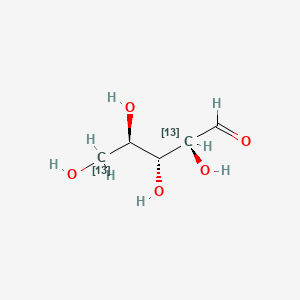
(R)-Propranolol-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Propranolol-d7 Hydrochloride is a synthetic derivative of the drug propranolol. It is a chiral compound, meaning it has two distinct enantiomers, or mirror images, which can be separated and identified. The hydrochloride salt is the most commonly used form of the compound, and is used in scientific research for a variety of purposes. In
Applications De Recherche Scientifique
Neurology Research
“®-Propranolol-d7 Hydrochloride” is often used in neurology research . It’s particularly useful in studies related to neurotransmission, depression, Parkinson’s, schizophrenia, stress, and anxiety .
Cardiology Research
This compound belongs to the family of cardiac drugs and beta blockers . Therefore, it’s frequently used in cardiology research, particularly in studies related to heart diseases and conditions that can be treated or managed with beta blockers .
Pain and Inflammation Studies
“®-Propranolol-d7 Hydrochloride” is also used in research related to pain and inflammation . It can be used to study the mechanisms of these conditions and the efficacy of various treatments .
Proteomics Research
“®-Propranolol-d7 Hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate the structure and function of proteins in various biological systems .
Pharmacokinetics and Metabolism Studies
As a stable isotope labelled compound , “®-Propranolol-d7 Hydrochloride” can be used in pharmacokinetics and metabolism studies. These studies often involve tracking the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Standards
“®-Propranolol-d7 Hydrochloride” can be used as an analytical standard . In this role, it serves as a benchmark or point of reference in analytical chemistry to ensure the accuracy and reliability of data analysis .
Mécanisme D'action
Pharmacokinetics
®-Propranolol-d7 Hydrochloride is highly lipophilic and almost completely absorbed after oral administration . It undergoes high first-pass metabolism by the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Action Environment
The action, efficacy, and stability of ®-Propranolol-d7 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the patient’s physiological condition, such as liver function, as it undergoes significant first-pass metabolism in the liver . Furthermore, according to an environmental risk assessment, the use of propranolol is predicted to present a low risk to the environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Propranolol-d7 Hydrochloride involves the conversion of (R)-Propranolol to its deuterated form by using deuterated reagents. The deuterated (R)-Propranolol is then reacted with hydrochloric acid to form (R)-Propranolol-d7 Hydrochloride.", "Starting Materials": ["(R)-Propranolol", "Deuterated reagents", "Hydrochloric acid"], "Reaction": ["Step 1: React (R)-Propranolol with deuterated reagents to form deuterated (R)-Propranolol", "Step 2: Dissolve deuterated (R)-Propranolol in hydrochloric acid", "Step 3: Heat the mixture to reflux", "Step 4: Cool the mixture and filter the resulting (R)-Propranolol-d7 Hydrochloride precipitate", "Step 5: Wash the precipitate with cold water", "Step 6: Dry the product under vacuum to obtain (R)-Propranolol-d7 Hydrochloride"] } | |
Numéro CAS |
1346617-25-1 |
Nom du produit |
(R)-Propranolol-d7 Hydrochloride |
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
302.85 |
Nom IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |
Clé InChI |
ZMRUPTIKESYGQW-DECJMFKTSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Synonymes |
(2R)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; (+)-1-(Isopropyl-d7)amino-3-(1-naphthyloxy)-2-propanol Hydrochloride; (+)-Anapriline-d7; (+)-Propranolol-d7 Hydrochloride; (R)-(+)-Propranolol-d7 Hydrochloride; AY 20694 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



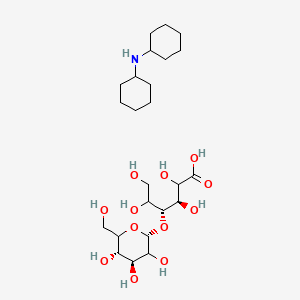


![D-[3-13C]Ribose](/img/structure/B583934.png)
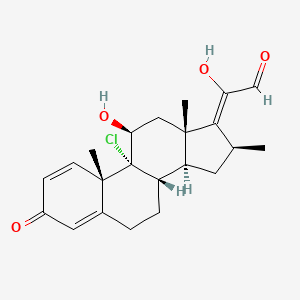
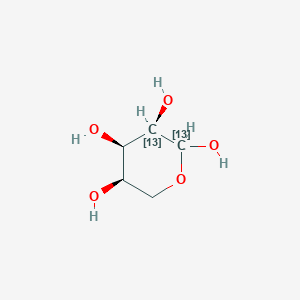

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
